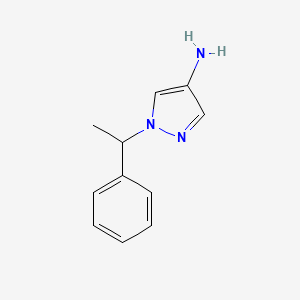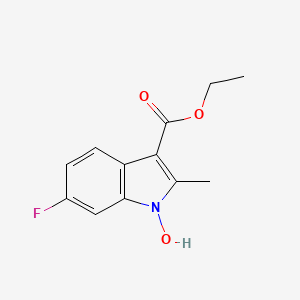
6-氟-1-羟基-2-甲基吲哚-3-羧酸乙酯
描述
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives like Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate often involves complex chemical reactions. For instance, one method involves the addition of hydrazine hydrate to phthalic anhydride to yield an intermediate, followed by a dehydration reaction to form phthalhydrazide . Another method involves stirring Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate with dioxane and aqueous dimethylamine, heating at 70°C for 4 hours, and then precipitating the product by adding HCl solution in EtOAc .Molecular Structure Analysis
The molecular structure of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate can be represented by the SMILES string FC1=CC2=C (C=C1)C=C (C (OCC)=O)N2 . This indicates that the molecule contains a fluorine atom attached to the 6th carbon of the indole ring, a hydroxy group attached to the 1st carbon, and a methyl group attached to the 2nd carbon .Chemical Reactions Analysis
Indole derivatives, including Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate, can undergo various chemical reactions. For example, they can participate in nucleophilic addition reactions, dehydration reactions, and more . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.科学研究应用
抗病毒活性
吲哚衍生物已被报道具有有效的抗病毒特性。 特别是,像 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物这样的化合物已被证明对甲型流感和其他病毒具有抑制作用 。吲哚核的存在有助于与多个受体的高亲和力结合,这对开发新的治疗剂至关重要。
抗炎活性
吲哚骨架存在于许多具有抗炎作用的合成药物分子中。 吲哚衍生物的结构复杂性使它们能够与各种生物途径相互作用,从而可能在临床环境中减少炎症 。
抗癌活性
吲哚衍生物越来越受到重视,因为它们在癌症治疗中具有潜力。 它们可以作用于不同的途径来抑制癌细胞的生长,这使得它们成为抗癌药物的有价值候选者 。6-氟-1-羟基-2-甲基吲哚-3-羧酸乙酯凭借其独特的结构,可以被用于此类应用。
抗菌活性
吲哚衍生物的抗菌活性有据可循。 这些化合物可以有效地对抗多种微生物,包括细菌和真菌,这对开发新的抗生素至关重要 。
抗结核活性
结核病仍然是全球主要的健康挑战,而吲哚衍生物已显示出作为抗结核剂的希望。 它们能够靶向导致结核病的细菌,可能导致新疗法的开发 。
抗糖尿病活性
吲哚衍生物已被研究用于其抗糖尿病特性。 它们可能会影响胰岛素分泌或胰岛素敏感性,为糖尿病管理提供一种新方法 。
抗疟疾活性
疟疾是一种由疟原虫引起的致命疾病。 吲哚衍生物具有抗疟疾活性,为创造新的抗疟疾药物提供了一条潜在途径 。
抗胆碱酯酶活性
吲哚衍生物也可以作为抗胆碱酯酶剂,用于治疗阿尔茨海默病等疾病。 它们通过抑制乙酰胆碱酯酶,这种酶会分解神经递质乙酰胆碱来发挥作用 。
未来方向
The future directions for research on Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years , and it is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
作用机制
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indole derivatives have been found to have inhibitory activity against certain viruses .
生化分析
Biochemical Properties
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives are known to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism . This inhibition can modulate immune responses and has implications in cancer therapy. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting cellular signaling pathways.
Cellular Effects
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammatory responses . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes, inhibiting or activating their activity. For instance, the compound’s interaction with IDO can inhibit its activity, leading to increased levels of tryptophan and its metabolites . This can result in changes in immune cell function and modulation of immune responses. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade under certain conditions, leading to the formation of inactive or toxic byproducts . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters such as organic anion transporters (OATs) or organic cation transporters (OCTs) . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and cellular responses.
属性
IUPAC Name |
ethyl 6-fluoro-1-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-3-17-12(15)11-7(2)14(16)10-6-8(13)4-5-9(10)11/h4-6,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBPRBZNIBWUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)


![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)
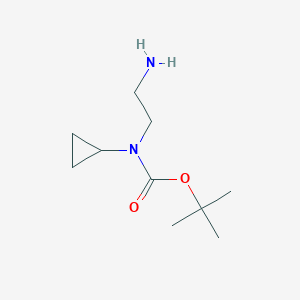
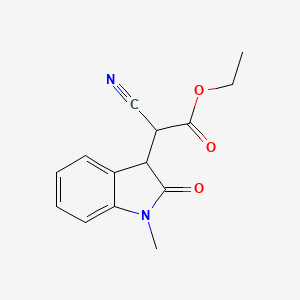
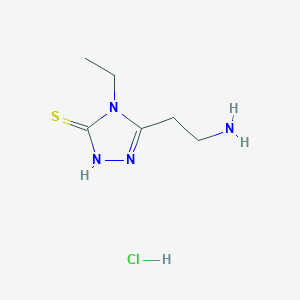
![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride](/img/structure/B1443198.png)

![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)
